Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate
Overview
Description
Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate is a versatile compound with a unique bicyclic structure. It is known for its stability and reactivity, making it valuable in various scientific and industrial applications. The compound’s molecular formula is C11H20N2O2, and it has a molecular weight of 212.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. One common method is the reaction of tert-butyl carbamate with 4-aminobicyclo[2.1.1]hexane in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: Similar bicyclic structure but with different functional groups.
Tert-butyl N-{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methylcarbamate: Contains an oxygen atom in the bicyclic ring, leading to different reactivity and applications
Uniqueness
Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate is unique due to its specific bicyclic structure, which imparts stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Properties
IUPAC Name |
tert-butyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13-11-5-4-10(12,6-11)7-11/h4-7,12H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNXJCJQIVVPTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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